molecular formula C15H13NO7S B2726079 4-Formyl-2-methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate CAS No. 438031-81-3

4-Formyl-2-methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate

Cat. No. B2726079
CAS RN: 438031-81-3
M. Wt: 351.33
InChI Key: FYMJPZKLZMQIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formyl-2-methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate (FMNBS) is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research.

Scientific Research Applications

Organic Synthesis Applications

  • Cleavage of Methylenedioxy Ring : The compound is used in the regioselective cleavage of methylenedioxy rings in aromatic compounds, yielding hydroxybenzene derivatives. This process is significant for practical preparation of these derivatives, which are essential in organic synthesis and pharmaceutical research (Kobayashi, Okimoto, & Imakura, 1982).

  • Reduction of Nitroarenes : It serves as a precursor in the reduction of nitroarenes to aminoarenes, a fundamental reaction in the synthesis of a wide range of organic compounds, including drugs and dyes (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

  • Synthesis of Phenothiazines : Utilized in the synthesis of phenothiazines via Smiles rearrangement, indicating its importance in creating compounds with potential medicinal applications (Gupta, Gupta, Gupta, & Kumar, 2002).

Chemical Reactions and Properties

  • Water-Soluble Indicators : Acts as a key component in synthesizing highly water-soluble disulfonated tetrazolium salt, used as a chromogenic indicator for NADH as well as cell viability, highlighting its utility in biochemical assays and research (Ishiyama, Miyazono, Sasamoto, Ohkura, & Ueno, 1997).

  • Azo-Coupling Reactions : Investigated for its influence on azo-coupling reactions, which are critical for developing dyestuffs and pigments, showcasing its role in the chemical industry (Kulič, Titz, & Večeřa, 1975).

Material Science and Engineering

  • Polymer Modification : Used in the modification of polymers, such as the preparation of poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains, demonstrating its relevance in fuel cell technology and material science (Wang, Shin, Lee, Kang, Lee, & Guiver, 2012).

Pharmaceutical and Medicinal Chemistry

Safety and Hazards

‘4-Formyl-2-methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate’ is only for research and development use by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 2-methyl-5-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO7S/c1-10-3-5-12(16(18)19)8-15(10)24(20,21)23-13-6-4-11(9-17)7-14(13)22-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMJPZKLZMQIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C=C2)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-2-methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate

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